molecular formula C11H14O B043852 alpha-Methylene-2,4,6-trimethylbenzenemethanol CAS No. 121034-95-5

alpha-Methylene-2,4,6-trimethylbenzenemethanol

Cat. No. B043852
M. Wt: 162.23 g/mol
InChI Key: NFZHCZLKXDNPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Methylene-2,4,6-trimethylbenzenemethanol, also known as MMB or MMB-Chminaca, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids.

Mechanism Of Action

Alpha-Methylene-2,4,6-trimethylbenzenemethanol exerts its effects by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system is involved in regulating a variety of physiological processes, including pain sensation, mood, and appetite. When alpha-Methylene-2,4,6-trimethylbenzenemethanol binds to these receptors, it can produce a range of effects, including euphoria, relaxation, and altered perception.

Biochemical And Physiological Effects

Alpha-Methylene-2,4,6-trimethylbenzenemethanol has been shown to produce a range of biochemical and physiological effects in the body. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood and perception. Additionally, alpha-Methylene-2,4,6-trimethylbenzenemethanol has been shown to have analgesic and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of pain and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using alpha-Methylene-2,4,6-trimethylbenzenemethanol in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the effects of cannabinoids on the body. However, alpha-Methylene-2,4,6-trimethylbenzenemethanol also has some limitations, including its potential toxicity and the fact that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids.

Future Directions

There are several potential future directions for research involving alpha-Methylene-2,4,6-trimethylbenzenemethanol. One area of interest is the development of new therapeutic agents based on the structure of alpha-Methylene-2,4,6-trimethylbenzenemethanol. Additionally, further studies are needed to better understand the potential risks and benefits of using alpha-Methylene-2,4,6-trimethylbenzenemethanol in scientific research. Finally, research is needed to explore the potential use of alpha-Methylene-2,4,6-trimethylbenzenemethanol in the treatment of various medical conditions, such as chronic pain and inflammation.

Synthesis Methods

Alpha-Methylene-2,4,6-trimethylbenzenemethanol is typically synthesized through a multi-step process that involves the reaction of various chemicals, including benzyl cyanide, 2,4,6-trimethylbenzaldehyde, and chloroacetyl chloride. The resulting product is then purified and tested for purity and potency.

Scientific Research Applications

Alpha-Methylene-2,4,6-trimethylbenzenemethanol has been used in a variety of scientific research studies, particularly in the field of pharmacology. It has been shown to have a high affinity for the CB1 and CB2 receptors, making it a valuable tool for studying the effects of cannabinoids on the body. Additionally, alpha-Methylene-2,4,6-trimethylbenzenemethanol has been used in studies investigating the potential therapeutic benefits of cannabinoids, such as their ability to reduce pain and inflammation.

properties

CAS RN

121034-95-5

Product Name

alpha-Methylene-2,4,6-trimethylbenzenemethanol

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(2,4,6-trimethylphenyl)ethenol

InChI

InChI=1S/C11H14O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,12H,4H2,1-3H3

InChI Key

NFZHCZLKXDNPEI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=C)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=C)O)C

synonyms

Benzenemethanol, 2,4,6-trimethyl-alpha-methylene- (9CI)

Origin of Product

United States

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